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molecular formula C14H10O2S B1586009 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one CAS No. 59743-84-9

10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

Cat. No. B1586009
M. Wt: 242.29 g/mol
InChI Key: ZSGIVIUNURDDJL-UHFFFAOYSA-N
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Patent
US03960894

Procedure details

9 g of potassium hydroxide are added to a solution of 17.5 g of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one in 400 cc of methanol, and the solution is boiled at reflux for 6 hours. After cooling to 0°-5°, the precipitated crystalline material is filtered off and recrystallized from methanol. The pure 10-methoxy-4H-benzo[4,5] cyclohepta[1,2-b]thiophen-4-one, having a M.P. of 164°-166°, is obtained in this manner. Microanalysis agrees with the formula C14H10O2S. The structure was ascertained with the nuclear magnetic resonance and mass spectrograph spectra.
Quantity
9 g
Type
reactant
Reaction Step One
Name
9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].Br[CH:4]1[CH:13]([O:14][CH3:15])[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[C:7](=[O:16])[C:6]2[CH:17]=[CH:18][CH:19]=[CH:20][C:5]1=2>CO>[CH3:15][O:14][C:13]1[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[C:7](=[O:16])[C:6]2[CH:17]=[CH:18][CH:19]=[CH:20][C:5]=2[CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[OH-].[K+]
Name
9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Quantity
17.5 g
Type
reactant
Smiles
BrC1C2=C(C(C3=C(SC=C3)C1OC)=O)C=CC=C2
Name
Quantity
400 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°-5°
FILTRATION
Type
FILTRATION
Details
the precipitated crystalline material is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
is obtained in this manner

Outcomes

Product
Name
Type
Smiles
COC1=CC2=C(C(C3=C1SC=C3)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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